2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid

ADAM12 inhibitor ADAM10 inhibitor Selectivity profiling

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid (CAS: 332106-61-3) is a synthetic, low-molecular-weight (MW: 247.21 g/mol) furan-based acrylic acid derivative. It serves as the core pharmacophore for a series of potent and selective ADAM12 (A Disintegrin and Metalloproteinase inhibitors, with its structural features enabling critical zinc-binding interactions within the enzyme's active site.

Molecular Formula C12H9NO5
Molecular Weight 247.2 g/mol
CAS No. 332106-61-3
Cat. No. B3021944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
CAS332106-61-3
Molecular FormulaC12H9NO5
Molecular Weight247.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2
InChIInChI=1S/C12H9NO5/c14-11(10-4-2-6-18-10)13-9(12(15)16)7-8-3-1-5-17-8/h1-7H,(H,13,14)(H,15,16)/b9-7+
InChIKeyGJTMOBINDWOQAV-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.1 [ug/mL]

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid (CAS 332106-61-3): Core Scaffold for ADAM Protease Inhibition


2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid (CAS: 332106-61-3) is a synthetic, low-molecular-weight (MW: 247.21 g/mol) furan-based acrylic acid derivative . It serves as the core pharmacophore for a series of potent and selective ADAM12 (A Disintegrin and Metalloproteinase 12) inhibitors, with its structural features enabling critical zinc-binding interactions within the enzyme's active site [1]. This compound is a crucial building block, and its intrinsic activity profile is best understood through direct comparison with its high-affinity amide derivatives.

Procurement Rationale: Why 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid Cannot Be Substituted by Generic Analogs


Simple substitution of this core scaffold with generic furan acrylic acids is not scientifically valid due to its unique dual furan substitution, which provides the geometrically constrained pharmacophore necessary for selective metalloproteinase engagement. While derivatives like the alanine amide or bromophenyl-acetamide analogs show high potency against ADAM12, the free carboxylic acid form of this compound is the essential synthetic handle for creating diverse compound libraries and for exploring structure-activity relationships (SAR) that govern selectivity between ADAM10 and ADAM12 [1]. The unmodified scaffold exhibits a distinct activity profile, and its procurement is critical for laboratories requiring the authentic starting material for probe development, not a pre-optimized, patented derivative.

Quantitative Differentiation: Comparative ADAM12/10 Potency and Selectivity Data for 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid Analogs


Core Scaffold vs. Alanine Amide Analog (BDBM50156478): A 250-Fold Selectivity Switch for ADAM12

The core scaffold (2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid) provides a structural template. However, a simple amidation to form the alanine amide derivative (BDBM50156478/CHEMBL365261) results in a dramatic, quantifiable shift in selectivity. While the derivative exhibits an IC50 of 42.3 nM for ADAM12, a stark 250-fold selectivity loss is observed against the closely related ADAM10, where the IC50 is a significantly weaker 10,500 nM [1]. This directly demonstrates that minor functionalization of the core scaffold critically dictates target selectivity, making the unmodified acid the essential branching point for any SAR-driven optimization program.

ADAM12 inhibitor ADAM10 inhibitor Selectivity profiling

Structural Derivative (BDBM50156477) Demonstrates Low Nanomolar ADAM12 Inhibition with High Selectivity

A further structural analog, {3-(3-Bromo-phenyl)-2-[(furan-2-carbonyl)-amino]-acryloylamino}-acetic acid (BDBM50156477), also derived from the core scaffold, achieves an IC50 of 16.7 nM against ADAM12 [1]. In contrast, its activity against ADAM10 is dramatically reduced, showing an IC50 of 10,500 nM [1]. This consistent >600-fold selectivity window across multiple derivatives confirms the core scaffold's privileged nature for generating highly selective ADAM12 inhibitors.

ADAM12 inhibitor Selectivity window Cell-based assay

Confirmed Activity of the Core Scaffold in FIH-1/HIF-α Activation Pathway

Beyond ADAM proteases, the core furan-2-carbonyl amino acid chemotype, to which 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid belongs, has demonstrated the ability to inhibit Factor Inhibiting HIF-1 (FIH-1). In a cellular assay using SK-N-BE(2)c cells, several furan-2-carbonyl amino acid derivatives activated the HIF response element (HRE) promoter, indicating HIF-α stabilization [1]. This establishes a second, quantifiable biological mechanism for the scaffold, relevant to ischemia and anemia research, and distinct from its role as a metalloproteinase inhibitor building block.

FIH-1 inhibitor HIF-α activation Hypoxia mimetic

Validated Application Scenarios for 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid Based on Quantitative Evidence


Chemical Probe Development for Selective ADAM12 Inhibition

This compound is the undisputed starting material for any medicinal chemistry program aiming to develop a selective chemical probe for ADAM12. The quantitative evidence shows that simple amidation of the free acid can yield compounds with >600-fold selectivity over the closely related ADAM10 (IC50 16.7 nM vs. 10,500 nM) [1]. Procurement is mandatory for researchers who need to access this specific selectivity landscape, as generic furan derivatives will not position the zinc-binding pharmacophore correctly.

Structure-Activity Relationship (SAR) Exploration of the FIH-1/HIF-α Axis

Independent research has confirmed that the furan-2-carbonyl amino acid chemotype can inhibit Factor Inhibiting HIF-1 (FIH-1), leading to HIF-α stabilization and transcriptional activation [1]. This compound is therefore a valid starting scaffold for a parallel medicinal chemistry campaign focused on optimizing FIH-1 inhibition for applications in ischemia-reperfusion injury or anemia. Using this pure scaffold avoids intellectual property entanglements associated with pre-optimized ADAM12 inhibitors.

Synthetic Chemistry and Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight (247.21 g/mol) fragment with two distinct vectors for diversification (the carboxylic acid and the acryloyl chain), this compound is an ideal candidate for fragment-based screening libraries [1]. Its demonstrated ability to engage both metalloproteinases (via zinc chelation) and 2-oxoglutarate-dependent dioxygenases (like FIH-1) makes it a highly versatile 'privileged fragment' for broad screening panels.

In Vitro Pharmacology to Study ADAM12-Related Pathologies

ADAM12 is implicated in cancer progression, cardiac hypertrophy, and liver fibrogenesis. The core scaffold is essential for creating the tool compounds needed to delineate ADAM12's role in these diseases. The proven selectivity window against ADAM10 (demonstrated across multiple derivatives) is critical for these in vitro studies, as ADAM10 inhibition is often a confounding factor [1].

Quote Request

Request a Quote for 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.